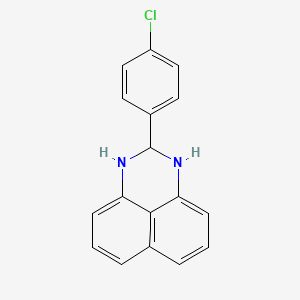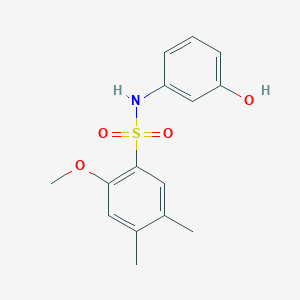![molecular formula C16H17NO4 B5185767 4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol](/img/structure/B5185767.png)
4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol, also known as AG1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase domain. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression or mutation of EGFR has been linked to various types of cancer, making it an attractive target for cancer therapy. AG1478 has been extensively studied for its potential use in cancer treatment.
Mecanismo De Acción
4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol works by binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity. This prevents downstream signaling pathways that are involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. It has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is important for tumor growth and metastasis. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol is its high specificity for EGFR, which makes it a useful tool for studying the role of EGFR in cancer and other diseases. However, one limitation is its relatively low potency compared to other EGFR inhibitors, which may require higher concentrations for effective inhibition.
Direcciones Futuras
Further research is needed to fully understand the potential of 4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol in cancer treatment and other diseases. Some possible future directions include:
1. Combination therapy: this compound may be used in combination with other drugs to enhance its efficacy and reduce the risk of drug resistance.
2. New synthesis methods: New methods for synthesizing this compound may be developed to improve its potency and reduce its cost.
3. Novel applications: this compound may be studied for its potential use in other diseases, such as Parkinson's disease and multiple sclerosis.
4. Drug delivery systems: New drug delivery systems may be developed to improve the bioavailability and efficacy of this compound.
Métodos De Síntesis
4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol can be synthesized using various methods, including the reaction of 4-bromo-2-ethoxyphenol with 3,4-methylenedioxybenzylamine, followed by reduction with sodium borohydride. Another method involves the reaction of 4-chloro-2-ethoxyphenol with 3,4-methylenedioxybenzylamine, followed by reduction with lithium aluminum hydride.
Aplicaciones Científicas De Investigación
4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol has been widely used in scientific research to study the role of EGFR in cancer and other diseases. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been studied for its potential use in treating Alzheimer's disease, as EGFR has been implicated in the pathogenesis of this disease.
Propiedades
IUPAC Name |
4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-2-19-15-7-11(3-5-13(15)18)9-17-12-4-6-14-16(8-12)21-10-20-14/h3-8,17-18H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUBMDJFBPMODF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-1-piperazinyl)pyrimidine](/img/structure/B5185694.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5185701.png)

![3-(4-bromobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid](/img/structure/B5185715.png)

![1-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2,5-pyrrolidinedione](/img/structure/B5185727.png)
![2-hydroxy-5-[2-(3-hydroxy-6-methyl-2-pyridinyl)ethyl]benzenesulfonic acid](/img/structure/B5185728.png)
![1-{[4-chloro-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B5185739.png)
![3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5185746.png)
![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-4-nitrobenzamide](/img/structure/B5185760.png)
![3-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B5185766.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(3-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5185777.png)
![(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5185782.png)
![2,7-bis[(dimethylamino)methyl]-1,8-bis(4-propoxyphenyl)-1,8-octanedione dihydrochloride](/img/structure/B5185785.png)